molecular formula C16H16ClN3O3S B2805863 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034456-99-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2805863
CAS No.: 2034456-99-8
M. Wt: 365.83
InChI Key: KWOUMPVEIRTZRO-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiazole carboxamide moiety. The benzoxazepine ring system (a seven-membered ring containing oxygen and nitrogen) is substituted at the 7-position with a chlorine atom, while the 3-oxo group introduces a ketone functionality. This compound is structurally analogous to benzodiazepine derivatives but distinct in its heterocyclic framework and substitution pattern. While direct evidence for its synthesis or applications is absent in the provided materials, its structural features align with compounds studied for drug discovery, particularly in neurological or anti-inflammatory contexts .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-19-13(9-24-10)16(22)18-4-5-20-7-11-6-12(17)2-3-14(11)23-8-15(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOUMPVEIRTZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions:

  • Starting with the formation of the benzo[f][1,4]oxazepine core, which is achieved through cyclization of the appropriate precursor molecules under controlled conditions.

  • The thiazole and carboxamide moieties are then incorporated through subsequent reactions, often involving condensation and cyclization steps.

  • Final purification and crystallization yield the desired compound with high purity.

Industrial production methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Automation and process optimization help in reducing the reaction time and improving the efficiency of the overall production.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, using oxidizing agents such as hydrogen peroxide or organic peroxides.

  • Reduction: Reduction reactions may occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions are common, especially at the chlorine atom, where nucleophiles can replace the chlorine to form new derivatives.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide in acetic acid.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major products formed from these reactions:

  • Oxidation leads to thiazole N-oxides.

  • Reduction yields alcohol derivatives.

  • Substitution results in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. Key steps include:

  • Condensation Reactions: Combining starting materials such as 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin with thiazole derivatives.
  • Substitution Reactions: Introducing functional groups through nucleophilic substitution.

Reaction Conditions

The synthesis often requires controlled temperatures and specific catalysts to optimize yield and purity. Techniques such as crystallization and chromatography are commonly employed for purification.

Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT-116). IC50 values for related compounds ranged from 26.75 to 28.85 µg/mL, indicating substantial anti-cancer potential .

Anti-inflammatory Properties

The compound has also been investigated for its ability to modulate inflammatory responses:

  • Cytokine Modulation: Studies have demonstrated that related benzoxazepine derivatives can significantly reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro .

Antimicrobial Activity

Preliminary research suggests that this compound may exhibit antimicrobial properties:

  • Microbial Growth Inhibition: Certain benzoxazepine derivatives have shown activity against specific bacterial pathogens, although the extent of this activity varies .

Material Science

Due to its unique chemical properties, this compound is utilized in the manufacture of specialized polymers and materials. Its structural features allow it to serve as an intermediate in the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level with specific targets:

  • Molecular targets: Enzymes, receptors, and DNA.

  • Pathways involved: The compound can inhibit enzyme activity, bind to receptors to modulate their function, or intercalate with DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison of Heterocyclic Cores

The target compound’s benzo[f][1,4]oxazepine core differentiates it from related structures:

  • Benzo[b][1,4]oxazin derivatives (e.g., ): Six-membered rings with oxygen and nitrogen. The smaller ring size reduces conformational flexibility compared to the seven-membered oxazepine system .
  • Benzo[b][1,4]dioxin derivatives (e.g., compound 42 in ): Contain two oxygen atoms in the heterocycle, lacking the nitrogen atom present in oxazepines.
  • Coumarin-triazole hybrids (e.g., ): Feature fused benzene and pyrone rings, with triazole substituents. These lack the oxazepine-thiazole hybrid structure but share carboxamide functionalization .

Substituent and Functional Group Analysis

  • Chlorine Substitution: The 7-chloro group on the benzoxazepine core is critical for electronic and steric effects. Similar chlorinated analogs (e.g., 4g in with a 4-chlorophenyl group) show enhanced stability and bioactivity compared to non-halogenated derivatives .
  • Thiazole Carboxamide: The 2-methylthiazole-4-carboxamide group distinguishes the target compound from benzothiazole derivatives (e.g., 4l in ) and isoxazole carboxamides (e.g., 41p in ). Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may influence pharmacokinetics .
  • Ethyl Linker : The ethyl chain between the benzoxazepine and thiazole groups provides spatial flexibility, similar to the methylene linkers in 44 () and 169 (). Longer linkers may improve target engagement but reduce solubility .

Data Tables

Table 2: Key Functional Group Contributions

Functional Group / Feature Role in Target Compound Example in Analog (Reference)
7-Chloro substituent Enhances stability, bioactivity 4g (4-chlorophenyl, )
3-Oxo group Introduces polarity, H-bonding 42 (3-oxo, )
Ethyl linker Balances flexibility/solubility 44 (methylene linker, )
Thiazole-4-carboxamide Metabolic stability, H-bonding 4l (benzothiazole, )

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[f][1,4]oxazepine core structure with various substituents that may influence its biological activity. The molecular formula is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 361.8 g/mol . Its structure can be represented as follows:

N 2 7 chloro 3 oxo 2 3 dihydrobenzo f 1 4 oxazepin 4 5H yl ethyl 2 methylthiazole 4 carboxamide\text{N 2 7 chloro 3 oxo 2 3 dihydrobenzo f 1 4 oxazepin 4 5H yl ethyl 2 methylthiazole 4 carboxamide}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Kinase Inhibition : The compound has shown potential in inhibiting receptor-interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways. For instance, related compounds demonstrated IC50 values as low as 10 nM in cellular assays .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by blocking TNF-dependent cellular pathways. This is particularly relevant in conditions such as ulcerative colitis and psoriasis .

The mechanisms through which this compound exerts its effects include:

  • Selective Kinase Inhibition : It selectively inhibits RIP1 kinase without affecting other kinases, which may lead to fewer side effects compared to non-selective inhibitors .
  • Cell Death Modulation : By blocking necroptosis pathways, the compound could potentially protect against cell death induced by inflammatory stimuli .

Table 1: In Vitro Profiles of Related Compounds

CompoundRIP1 IC50 (nM)U937 IC50 (nM)Bioavailability (%)
Compound 932 ± 5.8200 ± 3779
Compound 141.31086

Data adapted from various studies assessing the biological activity of similar compounds .

Pharmacokinetics

Pharmacokinetic studies have shown that related compounds possess favorable characteristics such as good oral bioavailability and systemic exposure in animal models. For example, one study reported a half-life of approximately 2.9 hours in rats at a dose of 2 mg/kg , suggesting potential for clinical application .

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis involves:

  • Step 1 : Formation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core via cyclization under controlled pH and temperature .
  • Step 2 : Coupling with ethylamine using triethylamine as a base, performed at room temperature overnight .
  • Step 3 : Final amide bond formation with 2-methylthiazole-4-carboxylic acid using EDCI as a coupling agent in an organic solvent . Critical parameters include solvent selection (e.g., DMF or dichloromethane) and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., oxazepine ring protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 408.8) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening methods are recommended?

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based substrates .
  • Antimicrobial Disk Diffusion : Screen for bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers optimize the final coupling step to minimize by-products?

  • Parameter Optimization :
VariableOptimal RangeImpact on Yield
SolventDMF or THFMaximizes solubility of reactants
Temperature0–25°CReduces side reactions
Coupling AgentEDCI/HOBtEnhances amide bond efficiency
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies .
  • Structural Analog Comparison : Cross-reference with fluorinated or methyl-substituted analogs to isolate substituent effects .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed incubation times) .

Q. What advanced techniques elucidate target binding mechanisms?

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu87) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon/koff rates) for target proteins .
  • X-Ray Crystallography : Resolve co-crystal structures to identify key binding residues .

Q. How to address spectral data discrepancies in NMR interpretation?

  • 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping proton signals (e.g., oxazepine vs. thiazole protons) .
  • Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to validate protocols?

  • Reaction Replication : Repeat procedures with identical reagents (e.g., anhydrous solvents, fresh EDCI) .
  • By-Product Profiling : Use preparative HPLC to isolate impurities and identify degradation pathways .
  • Cross-Lab Collaboration : Share intermediates for independent characterization to rule out instrumentation bias .

Methodological Best Practices

  • Synthetic Reproducibility : Document all reaction parameters (e.g., cooling rates, stirring speeds) in detail .
  • Biological Assay Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .
  • Data Transparency : Publish raw spectral files and crystal structure coordinates in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.